2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Overview
Description
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a chemical compound with the CAS Number: 26489-43-0 . It has a molecular weight of 286.97 and is a yellow solid . It is also known by its IUPAC name 2-bromo-1-(thiazol-4-yl)ethan-1-one hydrobromide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with corresponding thioamide derivatives in refluxing ethanol in the presence of triethylamine, afforded 4-pyrazolylthiazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms .Scientific Research Applications
Novel Brominated Flame Retardants
The increasing use of novel brominated flame retardants (NBFRs) in various applications has highlighted the importance of understanding their environmental fate and toxicity. A comprehensive review emphasized the need for further research on the occurrence, environmental impact, and potential health risks associated with NBFRs, including substances similar in structure or function to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. The review identified significant knowledge gaps for many NBFRs not covered in monitoring programs, underscoring the urgency for optimized analytical methods and more extensive research on indoor environments, emission sources, and potential leaching effects (Zuiderveen, Slootweg, & de Boer, 2020).
Polybrominated Dibenzo-p-dioxins and Dibenzofurans
The occurrence of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as trace contaminants in brominated flame retardants, including those related to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, has raised concerns about their health effects. These compounds, similar in structure and toxicological profile to their chlorinated counterparts, are known to induce various toxic effects, including hepatic, dermal, and gastrointestinal toxicities. The review calls for more comprehensive research to understand the health implications of PBDDs and PBDFs exposure, considering the limited current exposure data (Mennear & Lee, 1994).
Environmental Concentrations and Toxicology of Brominated Phenols
The review on 2,4,6-Tribromophenol, a compound closely related to the synthesis and degradation pathways of brominated flame retardants like 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, outlines its widespread occurrence in the environment. The paper highlights the need for further research on the toxicokinetics, toxicodynamics, and environmental impact of brominated phenols and their degradation products. This emphasizes the importance of monitoring and understanding the environmental and health implications of such compounds (Koch & Sures, 2018).
Gastroprotective Properties of Related Compounds
A review on Ebrotidine, which shares the thiazole group with 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, elucidates its unique gastroprotective properties. The study reveals that Ebrotidine not only acts as an H2-receptor antagonist but also exhibits cytoprotective effects enhancing the physicochemical characteristics of mucus gel. This property is directly related to the drug's ability to enhance the synthesis and secretion of mucins and phospholipids, highlighting the potential for thiazole-containing compounds in treating ulcer diseases (Slomiany, Piotrowski, & Slomiany, 1997).
properties
IUPAC Name |
2-bromo-1-(1,3-thiazol-4-yl)ethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVZQTLLHXMMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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